ROS1 Kinase Inhibitory Potency: Class-Level Potency Benchmarking Against Lead Compound KIST301072
The target compound shares its core scaffold with a series of pyrazol-4-ylpyrimidine derivatives designed as ROS1 kinase inhibitors. In the originating study, compounds bearing the 6-methylpyrimidine substructure (series 6a–e and 7a–e) demonstrated ROS1 IC₅₀ values substantially more potent than the lead compound KIST301072 (IC₅₀ = 199 nM). The most potent analog, compound 7c, achieved an IC₅₀ of 24 nM against ROS1 kinase [1]. While the exact IC₅₀ of 6-methyl-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-4-amine has not been independently published, its core structural features place it within this high-potency SAR region.
| Evidence Dimension | ROS1 kinase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Not independently determined; positioned within a scaffold series exhibiting IC₅₀ range of 24–209 nM |
| Comparator Or Baseline | KIST301072 (lead compound): IC₅₀ = 199 nM; Compound 7c: IC₅₀ = 24 nM |
| Quantified Difference | Class-level scaffold improvement over KIST301072: up to 8.3-fold potency enhancement (199 nM vs. 24 nM for optimized analogs) |
| Conditions | In vitro ROS1 kinase inhibition assay (Eur. J. Med. Chem. 2015, 90, 195–208) |
Why This Matters
For procurement decisions in ROS1-targeted discovery programs, this compound provides access to a validated high-potency scaffold, with the 6-methyl substitution representing a critical pharmacophoric feature absent in earlier-generation leads.
- [1] Abdelazem, A.Z.; Al-Sanea, M.M.; Park, B.S.; Park, H.M.; Yoo, K.H.; Sim, T.; Park, J.B.; Lee, S.H.; Lee, S.H. Synthesis and biological evaluation of new pyrazol-4-ylpyrimidine derivatives as potential ROS1 kinase inhibitors. Eur. J. Med. Chem. 2015, 90, 195–208. DOI: 10.1016/j.ejmech.2014.11.023. View Source
